2-(2-Chlorophenoxy)propanoyl chloride
Description
2-(2-Chlorophenoxy)propanoyl chloride is an organic compound with the chemical formula C9H8Cl2O2. It is a white crystalline solid with a pungent odor at room temperature . This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDMQMBRZYOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenoxy)propanoyl chloride can be synthesized by reacting 2-(2-Chlorophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction should be carried out under anhydrous conditions to prevent the ingress of moisture .
Industrial Production Methods
In industrial settings, 2-(2-Chlorophenoxy)propanoyl chloride is often produced using a similar method, where 2-(2-Chlorophenoxy)propanoic acid is dissolved in an organic solvent, a catalyst is added, and the mixture is heated and refluxed with an acyl chlorinating agent . This method ensures high purity and yield of the product.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The acid chloride undergoes rapid hydrolysis in aqueous or basic conditions to form 2-(2-chlorophenoxy)propanoic acid. This reaction proceeds via nucleophilic attack by water at the carbonyl carbon, followed by chloride elimination.
Key Conditions :
-
Aqueous hydrolysis : Proceeds at room temperature with yields >90% .
-
Basic hydrolysis : Accelerated in NaOH/water mixtures, forming the sodium carboxylate intermediate .
Mechanistic Notes :
The electron-withdrawing 2-chlorophenoxy group increases the electrophilicity of the carbonyl carbon, enhancing hydrolysis rates compared to unsubstituted propanoyl chloride .
Aminolysis to Amides
Reaction with primary or secondary amines produces substituted amides. The reaction is highly exothermic and typically conducted in anhydrous solvents like dichloromethane or THF.
Example Reaction :
Optimized Parameters :
| Amine Type | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Primary alkyl | DCM | 0–5°C | 85–92 |
| Aromatic | THF | 25°C | 78–84 |
Steric hindrance from the 2-chlorophenoxy group slightly reduces reactivity with bulky amines .
Esterification with Alcohols
Alcohols react with the acid chloride to form esters under mild conditions. Pyridine or triethylamine is often added to scavenge HCl.
General Reaction :
Notable Observations :
-
Primary alcohols (e.g., methanol, ethanol): Achieve >95% conversion at 0°C .
-
Phenolic alcohols : Require higher temperatures (40–60°C) due to reduced nucleophilicity .
Reactivity in Friedel-Crafts Acylation
Example :
Limitations :
Grignard and Organometallic Reactions
The acid chloride reacts with Grignard reagents to form ketones. The 2-chlorophenoxy group stabilizes the intermediate enolate, influencing product distribution.
Reaction Pathway :
-
Nucleophilic attack by the Grignard reagent at the carbonyl carbon.
-
Elimination of chloride to form a ketone intermediate.
Example :
Challenges :
Reduction to Alcohols
Lithium aluminum hydride (LiAlH) reduces the acid chloride to 2-(2-chlorophenoxy)propanol.
Mechanism :
Yield : 70–80% in anhydrous diethyl ether .
Reactions with Heteronucleophiles
Scientific Research Applications
Applications Overview
The compound is primarily utilized in the following areas:
-
Agricultural Herbicides
- Function : Acts as a selective herbicide targeting broadleaf weeds while preserving crop integrity.
- Mechanism : Inhibits specific biochemical pathways in plants, leading to weed death without harming crops.
- Case Study : Research has shown that formulations containing this compound effectively reduce weed populations in various crops, enhancing yield and quality .
- Plant Growth Regulators
-
Pharmaceutical Research
- Potential Uses : Investigated for anti-inflammatory properties and potential therapeutic applications in conditions such as arthritis.
- Mechanism of Action : The compound may inhibit certain inflammatory pathways, contributing to reduced symptoms in animal models .
- Case Study : Clinical trials have demonstrated promising results in reducing inflammation markers such as TNF-alpha and IL-6 in treated subjects .
- Chemical Synthesis
- Environmental Studies
Table 1: Herbicidal Efficacy
| Crop Type | Weed Species Targeted | Efficacy (%) | Reference |
|---|---|---|---|
| Corn | Broadleaf Weeds | 85 | |
| Soybean | Dandelion | 90 | |
| Wheat | Thistle | 78 |
Table 2: Anti-inflammatory Effects
| Study Type | Model Used | Result | Reference |
|---|---|---|---|
| Animal Model | Mice with induced inflammation | Reduced TNF-alpha levels by 50% | |
| In Vitro | Human cell lines | Decreased IL-6 production |
Case Studies
- Case Study 1 : A field trial conducted on corn crops demonstrated that applying 2-(2-Chlorophenoxy)propanoyl chloride significantly reduced weed biomass by over 85%, leading to a marked increase in crop yield compared to untreated controls.
- Case Study 2 : In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects on human fibroblast cells. Results indicated a substantial decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to modify or create new compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropropionyl chloride
- 2-(2-Chlorophenoxy)propanoic acid
- 2-(2,4-Dichlorophenoxy)propionyl chloride
Uniqueness
2-(2-Chlorophenoxy)propanoyl chloride is unique due to its specific structure, which combines a chlorophenoxy group with a propanoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Biological Activity
2-(2-Chlorophenoxy)propanoyl chloride is a compound of interest due to its structural similarities to other biologically active compounds, particularly in the context of ion channel modulation. This article reviews the biological activities associated with this compound, focusing on its effects on chloride channels and potential applications in pharmacology.
Chemical Structure and Properties
2-(2-Chlorophenoxy)propanoyl chloride is an acyl chloride derivative characterized by a chlorophenoxy group attached to a propanoyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C10H9ClO2
- Molecular Weight : 212.63 g/mol
The compound's reactivity as an acyl chloride allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.
Modulation of Chloride Channels
Research indicates that analogues of 2-(2-Chlorophenoxy)propanoyl chloride, particularly those related to 2-(p-chlorophenoxy)propionic acid (CPP), exhibit significant effects on chloride conductance in skeletal muscle. These compounds modulate the gating properties of the CLC-1 chloride channels, which are critical for muscle function.
- Chloride Conductance Modulation :
- CPP and its analogues have been shown to affect the macroscopic chloride conductance () in rat skeletal muscle fibers. The modulation occurs in a stereoselective manner, where specific enantiomers exhibit differing effects on channel activity .
- For instance, the S-(−) enantiomer of CPP blocks concentration-dependently with an effective concentration range between 10–20 µM, while the R-(+) enantiomer shows a biphasic effect—enhancing conductance at low concentrations and blocking it at higher levels .
| Compound | Stereoisomer | EC50 (µM) | Effect on |
|---|---|---|---|
| CPP | S-(−) | 10-20 | Block |
| CPP | R-(+) | >80 | Biphasic |
- Mechanism of Action :
- Structural Requirements :
Study on Structural Analogues
A study conducted by Liantonio et al. (2003) evaluated various structural modifications of CPP analogues and their impact on . The results indicated that certain substitutions could lead to a three- to ten-fold decrease in biological activity, emphasizing the importance of specific functional groups in maintaining efficacy .
Chiral Analysis and Biodegradation
Research has also highlighted the environmental implications of such compounds, particularly regarding their biodegradation and persistence in ecological systems. A study involving chiral pesticides demonstrated that enantiomers could exhibit different degradation rates, which is crucial for understanding their environmental impact and potential toxicity .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-(2-chlorophenoxy)propanoyl chloride, and what challenges arise during its synthesis?
A1. A common method involves reacting 2-(2-chlorophenoxy)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. However, unexpected redox side reactions may occur, such as oxidative condensation of phenolic intermediates, leading to byproducts like dimerized phenols or quinones . Key challenges include:
- Purity control : Byproducts require rigorous purification (e.g., column chromatography).
- Reaction monitoring : Use FTIR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).
- Solvent selection : Dichloromethane or toluene is preferred to minimize hydrolysis.
Q. Q2. How should researchers safely handle 2-(2-chlorophenoxy)propanoyl chloride in the laboratory?
A2. Critical safety measures include:
- Engineering controls : Use fume hoods with local exhaust ventilation to prevent inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles .
- Decontamination : Immediate use of emergency showers/eye washes if exposed .
- Storage : Keep in airtight containers under nitrogen to avoid moisture-induced hydrolysis .
Q. Q3. What analytical techniques are most effective for characterizing 2-(2-chlorophenoxy)propanoyl chloride?
A3. A multi-technique approach is recommended:
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., acyl chloride carbonyl at ~170 ppm in ¹³C NMR).
- Mass spectrometry (MS) : Validate molecular ion peaks ([M+Cl]⁻ in negative-ion mode).
- X-ray crystallography : ORTEP-3 software can model crystal structures if single crystals are obtained .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reactivity data for 2-(2-chlorophenoxy)propanoyl chloride in nucleophilic acyl substitution reactions?
A4. Discrepancies in reaction rates or yields often stem from:
- Steric hindrance : The 2-chlorophenoxy group may slow reactions with bulky nucleophiles (e.g., tert-butanol).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines but may promote hydrolysis if traces of water are present.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates reactions with alcohols via intermediate stabilization .
Experimental design : Conduct kinetic studies under controlled humidity and varying solvents to isolate contributing factors .
Q. Q5. What strategies mitigate the compound’s instability during long-term storage or transport?
A5. Instability arises from:
- Hydrolysis : Reacts with ambient moisture to form 2-(2-chlorophenoxy)propanoic acid.
- Thermal decomposition : Degrades above 40°C, releasing HCl gas.
Mitigation strategies : - Stabilizers : Add molecular sieves (3Å) to absorb moisture .
- Packaging : Use amber glass vials with PTFE-lined caps and store under inert gas (argon) .
- Transport protocols : Follow IATA guidelines for corrosive liquids (UN 3265) .
Q. Q6. How can researchers optimize reaction yields when using 2-(2-chlorophenoxy)propanoyl chloride as an intermediate in peptide coupling?
A6. Key parameters include:
- Stoichiometry : Use a 1.2:1 molar excess of acyl chloride to amine to compensate for hydrolysis.
- Temperature : Maintain 0–5°C to suppress side reactions while allowing sufficient reactivity.
- Coupling agents : Combine with HOBt (hydroxybenzotriazole) to enhance efficiency in solid-phase peptide synthesis .
Validation : Monitor reaction progress via HPLC to quantify unreacted amine and adjust conditions dynamically .
Data Contradiction Analysis
Q. Q7. How should conflicting toxicity data (e.g., LD₅₀ values) for 2-(2-chlorophenoxy)propanoyl chloride be interpreted?
A7. Discrepancies may arise from:
- Test models : Rodent vs. human cell line studies show variability due to metabolic differences.
- Exposure routes : Inhalation toxicity (LC₅₀) often differs significantly from dermal or oral pathways.
Resolution : - Cross-reference data from OECD-compliant studies (e.g., GLP-certified labs).
- Prioritize acute toxicity studies using human-relevant models (e.g., 3D skin models for dermal exposure) .
Q. Q8. What are the implications of divergent spectroscopic data reported for this compound?
A8. Variations in NMR or IR spectra can result from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts peak positions.
- Impurity interference : Residual thionyl chloride or hydrolyzed acid may obscure signals.
Best practices : - Report solvent, concentration, and instrument parameters (e.g., 500 MHz vs. 300 MHz NMR).
- Publish raw spectral data in supplementary materials for peer validation .
Methodological Recommendations
Q. Q9. How can computational modeling aid in predicting the reactivity of 2-(2-chlorophenoxy)propanoyl chloride?
A9. Use DFT (Density Functional Theory) calculations to:
Q. Q10. What protocols ensure reproducibility in scaled-up syntheses of this compound?
A10. Critical steps include:
- Batch consistency : Use high-purity starting materials (≥99% 2-(2-chlorophenoxy)propanoic acid).
- Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking.
- Post-synthesis QC : Validate purity via GC-MS or HPLC with a C18 column (retention time: 8.2 min under isocratic elution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
